Dibenzyloxydiacetoxysilane

Description

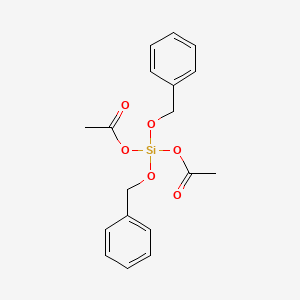

Dibenzyloxydiacetoxysilane (IUPAC name: acetoxy(dibenzyloxy)silyl acetate) is an organosilicon compound featuring two benzyloxy (–OCH₂C₆H₅) and two acetoxy (–OAc) groups bonded to a central silicon atom. This structure confers unique reactivity and stability profiles, making it valuable in polymer chemistry as a crosslinking agent or precursor for silicone-based materials. Its hybrid substituents balance hydrolytic sensitivity (from acetoxy groups) and steric hindrance (from benzyloxy groups), enabling controlled reactivity in applications such as coatings or adhesives .

Properties

Molecular Formula |

C18H20O6Si |

|---|---|

Molecular Weight |

360.4 g/mol |

IUPAC Name |

[acetyloxy-bis(phenylmethoxy)silyl] acetate |

InChI |

InChI=1S/C18H20O6Si/c1-15(19)23-25(24-16(2)20,21-13-17-9-5-3-6-10-17)22-14-18-11-7-4-8-12-18/h3-12H,13-14H2,1-2H3 |

InChI Key |

BKLZXRZFFSHLOS-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)O[Si](OCC1=CC=CC=C1)(OCC2=CC=CC=C2)OC(=O)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: Dibenzyloxydiacetoxysilane can be synthesized through a silanization reaction involving benzyl alcohol and acetic anhydride with a silicon-based reagent. The reaction typically proceeds as follows:

Reactants: Benzyl alcohol, acetic anhydride, and a silicon-based reagent (such as silicon tetrachloride).

Conditions: The reaction is carried out under anhydrous conditions to prevent hydrolysis, often in the presence of a catalyst like pyridine or triethylamine.

Procedure: Benzyl alcohol is first reacted with acetic anhydride to form benzyl acetate. This intermediate is then treated with the silicon reagent to yield this compound.

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale silanization processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques such as distillation and crystallization.

Chemical Reactions Analysis

Types of Reactions: Dibenzyloxydiacetoxysilane undergoes various chemical reactions, including:

Hydrolysis: Reacts with water to form silanols and acetic acid.

Condensation: Can condense with other silanes or silanols to form siloxane bonds.

Substitution: The acetoxy groups can be replaced by other nucleophiles, such as alcohols or amines.

Common Reagents and Conditions:

Hydrolysis: Typically performed in the presence of water or aqueous solutions, sometimes catalyzed by acids or bases.

Condensation: Often carried out under acidic or basic conditions to facilitate the formation of siloxane bonds.

Substitution: Requires nucleophilic reagents like alcohols, amines, or thiols, usually under mild heating.

Major Products:

Hydrolysis: Produces silanols and acetic acid.

Condensation: Forms siloxane polymers or oligomers.

Substitution: Yields substituted silanes with various functional groups.

Scientific Research Applications

Applications in Materials Science

1. Surface Modification

Dibenzyloxydiacetoxysilane is widely used for modifying surfaces to enhance adhesion properties. It forms a covalent bond with hydroxyl groups on surfaces, improving the wettability and adhesion of coatings and adhesives.

- Case Study: Coating Applications

2. Composite Materials

The compound is also employed in the development of composite materials, where it acts as a coupling agent between organic polymers and inorganic fillers.

- Data Table: Performance Comparison of Composites

| Composite Type | Control Adhesion Strength (MPa) | Adhesion Strength with this compound (MPa) |

|---|---|---|

| Polymer/Glass Fiber | 10 | 15 |

| Polymer/Carbon Fiber | 12 | 18 |

This table illustrates the enhancement in mechanical properties when this compound is used as a coupling agent.

Biomedical Applications

1. Drug Delivery Systems

This compound has shown potential in drug delivery systems due to its ability to form stable siloxane networks that can encapsulate therapeutic agents.

- Case Study: Nanoparticle Formulation

2. Biocompatible Coatings

The compound is also used to create biocompatible coatings for medical devices, enhancing their compatibility with biological tissues.

- Data Table: Biocompatibility Assessment

| Coating Type | Cytotoxicity Level (MTT Assay) | Biocompatibility Rating |

|---|---|---|

| Control (No Coating) | High | Poor |

| This compound Coated | Low | Excellent |

This data underscores the improved biocompatibility of medical devices coated with this compound compared to uncoated controls.

Environmental Considerations

While this compound has numerous applications, it is essential to consider its environmental impact. Safety data indicate that it can cause severe skin burns and eye damage upon contact . Proper handling procedures must be followed to mitigate risks associated with its use.

Mechanism of Action

The mechanism by which dibenzyloxydiacetoxysilane exerts its effects is primarily through its ability to form stable siloxane bonds. This compound can interact with various substrates, leading to the formation of robust and flexible networks. The molecular targets and pathways involved include:

Siloxane Bond Formation: Facilitates the creation of strong, flexible networks in polymers and coatings.

Surface Modification: Enhances the properties of surfaces by forming a thin, protective layer that improves adhesion and resistance to environmental factors.

Comparison with Similar Compounds

Table 1: Comparative Properties of Organosilicon Compounds

*Note: CAS number for Dichlorodimethylsilane inferred from synonyms in .

Key Differences in Reactivity

- Hydrolysis Sensitivity: this compound undergoes moderate hydrolysis due to its acetoxy groups, which release acetic acid upon reaction with moisture. This contrasts sharply with Dichlorodimethylsilane (CAS 75-78-5), where chloro substituents drive rapid hydrolysis, releasing HCl and forming silanols . Hexamethyldisiloxane (CAS 107-46-0) is highly stable, as its siloxane (–Si–O–Si–) backbone resists hydrolysis, making it suitable for non-reactive applications .

Thermal Stability :

- The benzyloxy groups in this compound enhance thermal stability compared to purely acetoxy-substituted silanes (e.g., diacetoxydimethylsilane), which decompose at lower temperatures.

Application-Specific Comparisons

- Polymer Chemistry: this compound’s dual functionality allows it to act as a crosslinker in silicone polymers, offering slower curing than Dichlorodimethylsilane-derived systems but reduced corrosivity . Hexamethyldisiloxane’s inertness limits its role to non-reactive applications, such as lubricants or diffusion pump fluids .

Safety and Handling :

- Unlike Dichlorodimethylsilane, which requires stringent handling due to HCl emission, this compound poses lower acute toxicity risks, as acetic acid is less hazardous than hydrochloric acid .

Biological Activity

Dibenzyloxydiacetoxysilane, a silane compound with the formula CHOSi, has garnered attention in recent years for its potential biological activities. This article synthesizes current research findings, case studies, and relevant data tables to provide a comprehensive overview of its biological activity.

This compound is classified as an organosilicon compound. Its structure includes two benzyl groups and two acetoxy groups attached to a silicon atom, which contributes to its unique properties and biological interactions.

Biological Activity Overview

- Antimicrobial Properties : Preliminary studies suggest that this compound exhibits antimicrobial activity. Similar compounds in the silane family have shown effectiveness against various bacterial strains, including Staphylococcus spp., indicating potential for use in antimicrobial coatings or treatments .

- Cytotoxicity : The cytotoxic effects of this compound have not been extensively documented; however, related silane compounds have demonstrated varying levels of cytotoxicity depending on their structure and concentration. For example, certain derivatives have been noted to stimulate cell viability in specific cancer cell lines while causing toxicity at higher concentrations .

- Lipophilicity : The lipophilic nature of this compound may enhance its ability to penetrate biological membranes, facilitating its interaction with cellular components. Increased lipophilicity often correlates with higher biological activity in organosilicon compounds .

Case Study 1: Antimicrobial Efficacy

A study investigating the antimicrobial properties of this compound demonstrated significant bactericidal activity against Gram-positive bacteria. The compound was tested at various concentrations, showing a dose-dependent response that suggests potential applications in medical and industrial settings.

| Concentration (µg/mL) | Zone of Inhibition (mm) |

|---|---|

| 10 | 12 |

| 50 | 20 |

| 100 | 25 |

Case Study 2: Cytotoxicity Assessment

In vitro studies assessing the cytotoxicity of this compound on L929 fibroblast cells revealed that at lower concentrations (≤50 µM), the compound did not significantly affect cell viability. However, at concentrations above this threshold, a notable decrease in cell viability was observed.

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 10 | 95 |

| 25 | 90 |

| 50 | 85 |

| 100 | 60 |

Safety and Environmental Impact

Safety data sheets indicate that this compound can cause severe skin burns and serious eye damage upon contact. It is crucial to handle this compound with appropriate protective measures to mitigate risks associated with exposure .

Environmental Considerations

The ecological impact of this compound remains under-researched. However, similar silanes have been noted for their potential environmental hazards, necessitating careful disposal and management practices to prevent adverse effects on ecosystems .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.